3-Bromo-5-(difluoromethoxy)anisole

Medicinal Chemistry ADME Optimization Fluorine Chemistry

3-Bromo-5-(difluoromethoxy)anisole (C₈H₇BrF₂O₂, MW 253.04) is a meta-substituted aryl bromide bearing both a methoxy (-OCH₃) and a difluoromethoxy (-OCHF₂) group on the phenyl ring. The -OCHF₂ motif has emerged as a privileged fluorinated substituent in medicinal chemistry, offering a unique balance of lipophilicity, metabolic stability, and conformational adaptability that distinguishes it from both non-fluorinated (-OCH₃) and perfluorinated (-OCF₃) analogs.

Molecular Formula C8H7BrF2O2
Molecular Weight 253.04 g/mol
Cat. No. B12500875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(difluoromethoxy)anisole
Molecular FormulaC8H7BrF2O2
Molecular Weight253.04 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)Br)OC(F)F
InChIInChI=1S/C8H7BrF2O2/c1-12-6-2-5(9)3-7(4-6)13-8(10)11/h2-4,8H,1H3
InChIKeyVJGVOSQVHYIDSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(difluoromethoxy)anisole (CAS 1261446-31-4): Strategic Procurement of a Dual-Functionalized Aryl Bromide Building Block


3-Bromo-5-(difluoromethoxy)anisole (C₈H₇BrF₂O₂, MW 253.04) is a meta-substituted aryl bromide bearing both a methoxy (-OCH₃) and a difluoromethoxy (-OCHF₂) group on the phenyl ring . The -OCHF₂ motif has emerged as a privileged fluorinated substituent in medicinal chemistry, offering a unique balance of lipophilicity, metabolic stability, and conformational adaptability that distinguishes it from both non-fluorinated (-OCH₃) and perfluorinated (-OCF₃) analogs [1]. The bromine atom at position 3 serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira), enabling late-stage diversification . The compound is commercially available at purities of 95–98% with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why 3-Bromo-5-(difluoromethoxy)anisole Cannot Be Interchanged with Its -OCF₃, -OCH₃, or -CF₂H Analogs


Substituting the -OCHF₂ group in 3-bromo-5-(difluoromethoxy)anisole with a -OCH₃, -OCF₃, or -CF₂H group produces compounds with fundamentally different physicochemical and pharmacokinetic profiles, making generic replacement scientifically unsound. Matched molecular pair analysis across the Pfizer corporate database demonstrated that replacing -OCH₃ with -OCF₃ increases log D by approximately 1 log unit yet paradoxically reduces passive membrane permeability, while -OCF₃ provides no appreciable metabolic stability advantage over -OCH₃ [1]. The -OCHF₂ group uniquely combines a modest lipophilicity increase with enhanced transcellular permeability compared to -OCF₃, and offers conformational polarity switching that -OCF₃ cannot achieve due to its fixed lipophilic character [1][2]. In a direct medicinal chemistry case study, replacing a 3-methoxy group with 3-difluoromethoxy in selective PDE4D inhibitors yielded an improved pharmacokinetic profile in the fluorinated analog compared to the non-fluorinated parent [3]. The following section quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: 3-Bromo-5-(difluoromethoxy)anisole Versus Closest Analogs


Lipophilicity Control: -OCHF₂ Reduces log D by ~1 Unit Versus -OCF₃ While Retaining Permeability Superiority

Matched molecular pair analysis from the Pfizer corporate database demonstrated that replacing an aryl -OCH₃ group with -OCF₃ elevates log D by approximately 1 log unit; however, -OCF₃ simultaneously exhibits lower passive transcellular permeability than -OCH₃ despite its higher lipophilicity [1]. In contrast, the -OCHF₂ group (difluoroanisole) provides a superior balance: it achieves a moderate log D increase relative to -OCH₃ while delivering measurably higher transcellular permeability than -OCF₃ [1]. The -OCHF₂ group is thus positioned between the excessively lipophilic -OCF₃ and the metabolically labile -OCH₃, making 3-bromo-5-(difluoromethoxy)anisole the preferred intermediate when balanced ADME properties are required. Excluding data for 3-Bromo-5-(trifluoromethoxy)anisole, which inherits the lipophilicity penalty of the -OCF₃ group (calculated log P increase of ~0.7–1.0 units over the -OCHF₂ analog based on Hansch π constants), the difluoromethoxy analog avoids the permeability-lipophilicity mismatch documented for trifluoromethoxy arenes [1][2].

Medicinal Chemistry ADME Optimization Fluorine Chemistry

Metabolic Stability: 3-OCHF₂ Substitution Improves Pharmacokinetic Profile Versus Non-Fluorinated 3-OCH₃ Parent in PDE4D Inhibitor Series

In a direct medicinal chemistry comparison, Brullo et al. (2015) synthesized a series of selective PDE4D inhibitors in which the 3-methoxy (-OCH₃) group of previously reported catechol-ether leads was replaced with a 3-difluoromethoxy (-OCHF₂) isostere [1]. The fluorinated compound 3b, identified as the most promising analog, demonstrated an improved pharmacokinetic profile compared to its non-fluorinated (-OCH₃) analogue, while maintaining nanomolar PDE4D3 inhibitory activity and high selectivity over PDE4A4, PDE4B2, and PDE4C2 isoforms [1]. Although compound-specific numerical PK parameters (e.g., t₁/₂, Cl, Vd) are not publicly disclosed in the abstract, the authors explicitly state that the fluorinated analog 3b showed an improved pharmacokinetic profile compared to its non-fluorinated analogue, a finding consistent with the known metabolic stabilization imparted by the -OCHF₂ group through blockade of O-demethylation, which is a major clearance pathway for anisole-containing compounds [1][2]. This study provides direct experimental precedent for the procurement value of 3-bromo-5-(difluoromethoxy)anisole as a key intermediate for constructing metabolically stabilized drug candidates.

Drug Metabolism Pharmacokinetics PDE4 Inhibition

Conformational Polarity Switching: -OCHF₂ Provides Environment-Adaptive Lipophilicity Not Achievable with -OCF₃

Müller (2014) demonstrated through bond vector analysis that the -OCHF₂ group is uniquely capable of interconverting between a highly lipophilic conformation and a polar conformation, enabling this substituent to adjust to polarity changes in the molecular environment [1]. In contrast, the -OCF₃ group is diagnosed as an intrinsically lipophilic unit with fixed polarity, incapable of such environmental adaptation [1]. This conformational switching property has direct implications for 3-bromo-5-(difluoromethoxy)anisole: the -OCHF₂ group can present a lipophilic face during membrane transit (enhancing permeability) and a polar face in aqueous environments (enhancing solubility), a dual behavior that the rigid -OCF₃ analog (3-bromo-5-(trifluoromethoxy)anisole, CAS 1330750-28-1) cannot replicate [1][2]. This property is quantitatively expressed through the Δlog P between conformers, estimated at 0.5–1.0 log units for -OCHF₂ depending on the conformational state [1].

Physicochemical Property Design Lipophilicity Modulation Conformational Analysis

Synthetic Tractability: Difluoroanisole Building Blocks Offer More Straightforward Synthesis Routes Than Trifluoroanisole Analogs

Xing et al. (2015) explicitly note that synthetic assessment of fluoroanisole preparation shows that routes to access difluoroanisoles (-OCHF₂) are often more straightforward than those for trifluoroanisoles (-OCF₃) [1]. This synthetic accessibility advantage translates directly to procurement: 3-bromo-5-(difluoromethoxy)anisole (CAS 1261446-31-4) is commercially available from multiple suppliers at 95–98% purity with full QC characterization (NMR, HPLC, GC), and its synthesis can leverage well-established difluoromethylation methodologies including O-difluoromethylation of phenols with difluorocarbene precursors, visible-light photoredox catalysis, and deprotonative functionalization strategies developed in the last decade [1][2]. In contrast, the corresponding -OCF₃ analog (3-bromo-5-(trifluoromethoxy)anisole, CAS 1330750-28-1) typically requires more specialized and costly trifluoromethoxylation reagents, which is reflected in its generally higher commercial pricing . The boiling point of the target compound is predicted at 242.9 ± 35.0 °C, and the molecular weight of 253.04 g/mol is 18 amu lower than the -OCF₃ analog (271.03 g/mol), providing a mass efficiency advantage in fragment-based or parallel synthesis workflows .

Synthetic Chemistry Process Chemistry Route Scoping

Bromine as a Cross-Coupling Handle: Aryl-Br Provides Optimal Reactivity-Selectivity Balance Versus Aryl-Cl in Palladium-Catalyzed Diversification

The bromine atom at position 3 of 3-bromo-5-(difluoromethoxy)anisole serves as the preferred synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig) relative to its chloro analog . Aryl bromides undergo oxidative addition to Pd(0) catalysts with rates typically 10–100× faster than the corresponding aryl chlorides under standard conditions, enabling milder reaction temperatures and shorter reaction times [1]. The bromine substituent also exhibits sufficient stability for long-term storage at ambient temperature, unlike aryl iodides which are prone to photolytic and thermal decomposition [1]. While the 3-chloro-5-(difluoromethoxy)anisole analog exists, the higher bond dissociation energy of the C(sp²)–Cl bond (~96 kcal/mol) versus C(sp²)–Br (~81 kcal/mol) necessitates more forcing conditions (elevated temperature, specialized ligands such as dialkylbiarylphosphines) for effective cross-coupling, which can be incompatible with the thermally sensitive -OCHF₂ group [1][2]. The target compound thus occupies the reactivity 'sweet spot' for building block procurement: reactive enough for efficient diversification, stable enough for reliable inventory management.

Cross-Coupling Chemistry Building Block Reactivity Suzuki-Miyaura Coupling

High-Impact Procurement-Recommended Application Scenarios for 3-Bromo-5-(difluoromethoxy)anisole


PDE4D-Selective Inhibitor Lead Optimization with Improved Pharmacokinetic Profile

Based on the Brullo et al. (2015) demonstration that replacing 3-OCH₃ with 3-OCHF₂ in PDE4D inhibitor scaffolds improves pharmacokinetic profile while maintaining target potency and isoform selectivity, 3-bromo-5-(difluoromethoxy)anisole is the recommended building block for constructing the central aryl ring in novel PDE4D inhibitor series [1]. The bromine atom at position 3 allows introduction of diverse aryl/heteroaryl groups via Suzuki coupling to explore SAR at the PDE4D catalytic site, while the -OCHF₂ group simultaneously blocks the O-demethylation metabolic liability and provides the favorable lipophilicity-permeability balance documented by Xing et al. [1][2]. Procurement of this specific regioisomer (3-bromo, 5-OCHF₂) is critical because alternative substitution patterns (e.g., 4-OCHF₂ or 2-OCHF₂) produce different conformational preferences and electronic environments at the catalytic site, as established by the fluoroanisole conformational analysis [2].

Fragment-Based Drug Discovery Library Construction Requiring Balanced Lipophilicity

For fragment libraries targeting CNS indications where log D must be tightly controlled (optimal range 1–3), 3-bromo-5-(difluoromethoxy)anisole offers a calculated log D advantage over the -OCF₃ analog: the -OCHF₂ group contributes ~0.3–0.5 log units less lipophilicity than -OCF₃ while retaining the metabolic stability benefits of fluorination [1]. The conformational polarity switching property of -OCHF₂ provides an additional solubility advantage in aqueous assay buffers, reducing the risk of false negatives from compound precipitation at screening concentrations (typically 100–500 μM for fragment screens) [2]. The bromine handle enables straightforward elaboration to larger lead-like compounds via robust Suzuki chemistry, making this building block a high-value addition to any fragment set designed for CNS or target-class agnostic screening [3].

Kinase Inhibitor Scaffold Diversification via Late-Stage Cross-Coupling

The combination of the metabolically stabilized -OCHF₂ group and the versatile aryl bromide handle positions 3-bromo-5-(difluoromethoxy)anisole as an optimal diversification point for kinase inhibitor programs seeking to explore hinge-binding or DFG-out pharmacophores [1]. The compound's 1,3,5-trisubstitution pattern maps onto common kinase inhibitor scaffolds where a central phenyl ring is decorated with a solubilizing group (methoxy), a metabolic blocking group (difluoromethoxy), and a vector for diversity introduction (bromine) [2]. Procurement of the difluoromethoxy variant specifically is supported by the Pfizer matched molecular pair analysis showing that -OCHF₂ strikes a better balance of log D and transcellular permeability than -OCF₃, a critical consideration for kinase inhibitors where intracellular target engagement requires efficient membrane transit [2].

Agrochemical Intermediate with Favorable Environmental Fate Profile

Patent literature demonstrates the use of bromodifluoromethoxybenzene derivatives as intermediates for pyrethroid pesticides and miticides [1]. The -OCHF₂ group's unique conformational adaptability and moderate lipophilicity position compounds derived from 3-bromo-5-(difluoromethoxy)anisole with a potentially more favorable environmental degradation profile compared to -OCF₃ analogs, which are intrinsically more lipophilic and may exhibit greater bioaccumulation potential [2]. The 3-bromo substituent provides a synthetic handle for introducing the pyrethroid acid or alcohol moieties via cross-coupling or Grignard chemistry, while the 5-OCHF₂ group contributes to the target organism's metabolic processing and cuticular penetration [1][2]. For agrochemical discovery organizations, the lower synthetic complexity of -OCHF₂ vs -OCF₃ installation is an additional cost-of-goods advantage at scale [2].

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